molecular formula C22H33N3O5 B3951019 1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate

1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate

Cat. No. B3951019
M. Wt: 419.5 g/mol
InChI Key: GQEGXFXIJGYYRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate, also known as MPPI, is a chemical compound that has been extensively studied for its potential use in scientific research. MPPI is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating the mechanisms of various diseases and disorders.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate is not well understood, but it is believed to act as a selective dopamine D3 receptor antagonist. This action may be responsible for its anxiolytic and antidepressant effects, as well as its potential as a treatment for drug addiction.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including changes in dopamine and serotonin levels in the brain. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal development and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate in laboratory experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been shown to have a high degree of selectivity for the dopamine D3 receptor, making it a valuable tool for investigating the role of this receptor in various diseases and disorders. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate. One possibility is the development of more selective dopamine D3 receptor antagonists that could be used to investigate the role of this receptor in greater detail. Additionally, this compound may be useful in the development of new treatments for drug addiction, depression, and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a tool for investigating the mechanisms of various diseases and disorders.

Scientific Research Applications

1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate has been used in a variety of scientific research applications, including the study of drug addiction, depression, and anxiety. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential treatment for these disorders in humans. Additionally, this compound has been used to study the mechanisms of drug addiction, particularly the role of the dopamine system in addiction.

properties

IUPAC Name

(4-methylpiperazin-1-yl)-[1-(3-phenylpropyl)piperidin-4-yl]methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O.C2H2O4/c1-21-14-16-23(17-15-21)20(24)19-9-12-22(13-10-19)11-5-8-18-6-3-2-4-7-18;3-1(4)2(5)6/h2-4,6-7,19H,5,8-17H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEGXFXIJGYYRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)CCCC3=CC=CC=C3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Reactant of Route 2
Reactant of Route 2
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Reactant of Route 3
Reactant of Route 3
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Reactant of Route 4
Reactant of Route 4
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Reactant of Route 5
Reactant of Route 5
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate
Reactant of Route 6
Reactant of Route 6
1-methyl-4-{[1-(3-phenylpropyl)-4-piperidinyl]carbonyl}piperazine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.